molecular formula C15H21NO2S2 B2645544 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide CAS No. 2319898-03-6

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2645544
CAS RN: 2319898-03-6
M. Wt: 311.46
InChI Key: UVOQCUHDDHOZOB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are generally synthesized through various methods, including the Gewald reaction, the Paal-Knorr synthesis, and the Volhard-Erdmann cyclization .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be influenced by substitutions on the thiophene ring and other functional groups attached to the molecule .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

1. Ocular Pharmacology

The derivatives of benzo[b]thiophene-2-sulfonamide, including compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide, have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, indicating their potential application in the treatment of glaucoma. Particularly, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive activity, suggesting their suitability for clinical evaluation in ocular conditions such as glaucoma (Graham et al., 1989).

2. Synthetic Organic Chemistry

The compound has relevance in the field of synthetic organic chemistry as well. It has been used in the catalytic asymmetric cleavage of sp3 C-N bonds, enabling access to highly enantioenriched N-benzylic sulfonamides. This process, facilitated by chiral phosphoric acid, is significant for its efficiency and the high enantiomeric excess of the remaining sulfonamides, indicating its utility in the synthesis of complex organic molecules (Wu & Tian, 2012).

3. Antimicrobial and Pharmacological Synthesis

This compound, as a derivative of sulfonamide, has shown significance in the synthesis of molecules with antimicrobial activities. The sulfonamide class includes compounds with varied biological activities, including antimicrobial, antidiabetic, anticancer, and diuretic properties. The synthesized molecules in this class have been evaluated for their antibacterial activities, emphasizing their potential in pharmacological applications (Rehman et al., 2019).

4. Molecular Modeling and Drug Analysis

Compounds related to this compound have been synthesized and analyzed for their potential as drugs. Molecular modeling, spectral, antimicrobial, drug likeness, and density functional theory (DFT) analysis have been performed to understand their properties, mechanisms, and potential applications in medical treatments, especially in relation to antimicrobial activities (Hassan et al., 2021).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their structure and the specific functional groups they contain. Some thiophene derivatives have been found to have therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As our understanding of the properties and potential applications of thiophene derivatives continues to grow, these compounds are likely to play an increasingly important role in medicinal chemistry and other fields.

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S2/c1-11(2)10-20(17,18)16-12(3)8-13-9-19-15-7-5-4-6-14(13)15/h4-7,9,11-12,16H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOQCUHDDHOZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC(C)CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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